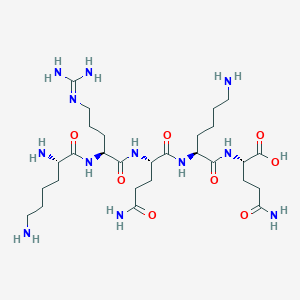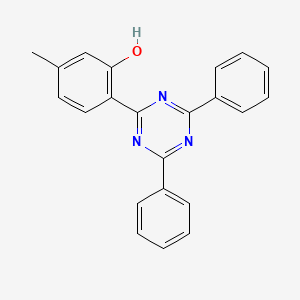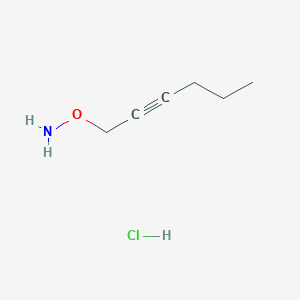![molecular formula C15H12F2OS B14264585 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 140423-08-1](/img/structure/B14264585.png)
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound that belongs to the class of ketones It features a difluorophenyl group and a methylsulfanylphenyl group attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroacetophenone and 4-(methylsulfanyl)benzaldehyde.
Reaction Conditions: A common synthetic route involves a Claisen-Schmidt condensation reaction, where the two starting materials are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The difluorophenyl and methylsulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparaison Avec Des Composés Similaires
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3’,4’-Difluoroacetophenone and 1-[4-(Methylsulfonyl)phenyl]ethan-1-one share structural similarities.
Propriétés
Numéro CAS |
140423-08-1 |
|---|---|
Formule moléculaire |
C15H12F2OS |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-2-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C15H12F2OS/c1-19-12-5-2-10(3-6-12)8-15(18)11-4-7-13(16)14(17)9-11/h2-7,9H,8H2,1H3 |
Clé InChI |
MIJCQIZJFFZPIM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
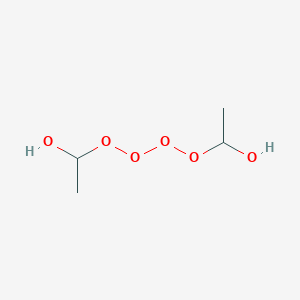
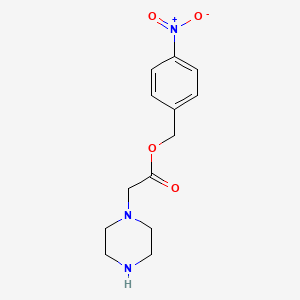
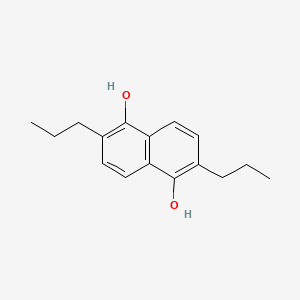
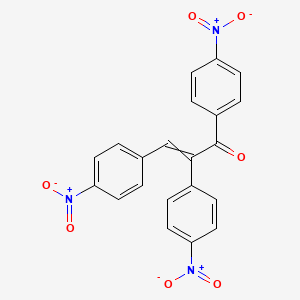
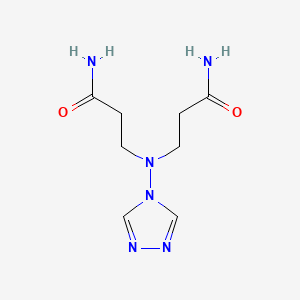
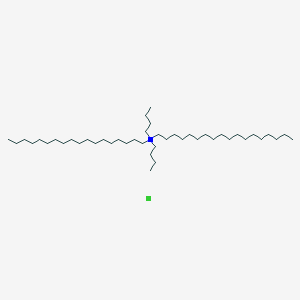
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
